4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol

Description

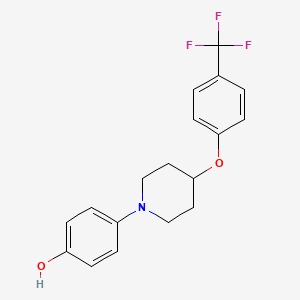

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol is a synthetic compound featuring a central piperidine ring substituted with a para-trifluoromethylphenoxy group at the 4-position and a phenol moiety at the 1-position (Figure 1). The trifluoromethyl (CF₃) group is a strong electron-withdrawing substituent, which enhances metabolic stability and modulates lipophilicity, while the phenol group contributes to hydrogen-bonding interactions. This structure is relevant in medicinal chemistry for targeting enzymes or receptors, particularly in central nervous system (CNS) disorders and antimicrobial therapies .

Properties

IUPAC Name |

4-[4-[4-(trifluoromethyl)phenoxy]piperidin-1-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3NO2/c19-18(20,21)13-1-7-16(8-2-13)24-17-9-11-22(12-10-17)14-3-5-15(23)6-4-14/h1-8,17,23H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQZDTIIIPKVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582696 | |

| Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681509-01-3 | |

| Record name | 4-{4-[4-(Trifluoromethyl)phenoxy]piperidin-1-yl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-(Trifluoromethyl)phenol: This can be achieved through the trifluoromethylation of phenol using reagents such as trifluoromethyl iodide and a base like potassium carbonate.

Formation of 4-(Trifluoromethyl)phenoxy compound: The 4-(Trifluoromethyl)phenol is then reacted with a suitable halogenated piperidine derivative under basic conditions to form the 4-(Trifluoromethyl)phenoxy piperidine intermediate.

Coupling with Phenol: The final step involves coupling the 4-(Trifluoromethyl)phenoxy piperidine intermediate with phenol under conditions that promote the formation of the desired product, such as using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding hydroxy derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Quinones and related oxidized derivatives.

Reduction: Hydroxy derivatives and reduced phenol compounds.

Substitution: Substituted phenoxy piperidine derivatives with various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and receptor-ligand interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This compound may inhibit enzyme activities by binding to the active site or modulate receptor functions by acting as an agonist or antagonist.

Comparison with Similar Compounds

Structural Analogs with Trifluoromethyl or Trifluoromethoxy Substitutions

4-(4-(4-(Trifluoromethoxy)phenoxy)piperidin-1-yl)phenol

- Key Difference : The trifluoromethoxy (OCF₃) group replaces the trifluoromethyl (CF₃) group.

- Lipophilicity: LogP values for OCF₃ analogs are typically lower than CF₃ derivatives, affecting membrane permeability . Synthetic Routes: Requires different reagents (e.g., trifluoromethoxy-phenyl intermediates) compared to CF₃-substituted precursors .

4-(4-(Trifluoromethyl)phenyl)(piperidin-1-yl)butan-1-one (MK19/RTC196)

- Key Difference: A ketone group replaces the phenol, and the piperidine is linked to a butanone chain.

- Bioactivity: Ketones may form Schiff bases with biological targets, altering binding kinetics compared to phenolic hydroxyl groups .

4-(2-(Trifluoromethyl)phenoxy)piperidine Hydrochloride

- Key Difference: The trifluoromethyl group is in the ortho position on the phenoxy ring.

- Electronic Effects: Para-substituted CF₃ provides stronger electron withdrawal than ortho, influencing resonance stabilization .

Functional Group Modifications

4-(Trifluoromethyl)phenol (FMP)

- Key Difference : Lacks the piperidine ring.

- Impact :

- Toxicity : FMP is a toxic impurity causing respiratory and ocular irritation, highlighting the importance of the piperidine moiety in reducing adverse effects .

- Target Selectivity : The piperidine ring in the parent compound likely enhances selectivity for biological targets like G-protein-coupled receptors (GPCRs) or ion channels .

4-Amino-2-trifluoromethylphenyl Retinate (ATPR)

- Key Difference: Retinoic acid derivative with a trifluoromethylphenyl group.

- Impact :

Physicochemical and Pharmacokinetic Properties

| Property | 4-(4-(4-(CF₃)phenoxy)piperidin-1-yl)phenol | 4-(4-(OCF₃)phenoxy)piperidin-1-yl)phenol | MK19 (RTC196) |

|---|---|---|---|

| Molecular Weight (g/mol) | 367.3 | 383.3 | 341.4 |

| LogP | ~3.5 (estimated) | ~3.0 | 2.8 |

| Solubility (mg/mL) | <0.1 (aqueous) | <0.1 | 0.5–1.0 |

| Metabolic Stability | High (CF₃ resists oxidation) | Moderate (OCF₃ susceptible to cleavage) | Moderate (ketone stable) |

Biological Activity

4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol (CAS No. 681509-01-3) is a synthetic organic compound notable for its trifluoromethyl group, which enhances its lipophilicity and biological activity. This compound has garnered attention in medicinal chemistry, particularly for its potential applications as an antituberculosis agent and other pharmacological properties.

- Molecular Formula : C₁₈H₁₈F₃NO₂

- Molecular Weight : 353.34 g/mol

- Structure : The compound consists of a trifluoromethyl group attached to a phenoxy structure, linked to a piperidine moiety.

Antituberculosis Activity

Research indicates that this compound may serve as an effective antituberculosis agent. The trifluoromethyl group is known to enhance metabolic stability, potentially increasing the compound's bioavailability and therapeutic efficacy against Mycobacterium tuberculosis .

The mechanism of action involves the compound's ability to interact with various biological targets, including enzymes and receptors. It may inhibit enzyme activities by binding to their active sites or modulating receptor functions as either an agonist or antagonist . The enhanced lipophilicity due to the trifluoromethyl group allows for better penetration through biological membranes, facilitating its pharmacological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-[4-(Trifluoromethyl)phenoxy]piperidine | C₁₅H₁₄F₃NO | Lacks phenolic hydroxyl group; primarily studied for neuropharmacological effects |

| 1-[4-Hydroxyphenyl]-4-[3-(trifluoromethyl)phenoxy]piperidine | C₁₈H₁₈F₃NO₂ | Contains hydroxyl group but differs in trifluoromethyl positioning; potential use in anti-inflammatory applications |

| 4-[3-(Trifluoromethyl)phenoxy]piperidine | C₁₅H₁₄F₃NO | Similar piperidine structure but lacks additional phenolic functionality; explored for different biological activities |

This table illustrates the unique characteristics of this compound compared to structurally similar compounds, highlighting its multifunctional potential.

Case Study: Antimicrobial Activity

In vitro studies have demonstrated that compounds with a trifluoromethyl group exhibit enhanced antimicrobial properties. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Interaction Studies

Recent research has focused on the interaction of this compound with specific enzymes and receptors. These studies indicate that the compound can effectively inhibit certain enzymes involved in disease pathways, providing insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-(4-(Trifluoromethyl)phenoxy)piperidin-1-yl)phenol, and how can its purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic aromatic substitution or Buchwald-Hartwig coupling to introduce the piperidine-phenoxy linkage. The trifluoromethyl group can be incorporated via fluorination reactions or by using pre-functionalized trifluoromethylphenol precursors .

- Purification : Apply column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization to achieve >95% purity.

- Validation : Confirm structural integrity using -NMR (to identify aromatic protons and piperidine ring protons), -NMR (to verify the trifluoromethyl group), and mass spectrometry (ESI-MS for molecular ion peak) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s stability under varying pH and temperature conditions?

- Methodology :

- Stability Studies : Perform accelerated degradation studies at pH 3, 7, and 10 (using buffer solutions) and temperatures (25°C, 40°C, 60°C) over 72 hours.

- Analysis : Monitor degradation products via HPLC-UV/Vis (with a C18 column) and track structural changes using FT-IR (e.g., loss of phenolic -OH stretch at ~3200 cm) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound, and what experimental assays validate these predictions?

- Methodology :

- In Silico Prediction :

- Use molecular docking (AutoDock Vina) to screen against targets like GPCRs or kinases, leveraging the compound’s piperidine and trifluoromethyl motifs, which are known to enhance binding affinity .

- Apply QSAR models trained on datasets of structurally analogous compounds (e.g., piperidine-containing drugs) to predict ADMET properties .

- Experimental Validation :

- Conduct enzyme inhibition assays (e.g., kinase inhibition via luminescent ATP detection) and cell viability assays (MTT assay on cancer cell lines) to correlate computational predictions with empirical data .

Q. What strategies resolve contradictions between computational binding predictions and experimental results for this compound?

- Methodology :

- Data Reconciliation :

- Re-analyze docking parameters (e.g., solvation effects, protein flexibility) using advanced MD simulations (GROMACS) to account for dynamic receptor conformations .

- Validate binding kinetics via surface plasmon resonance (SPR) to measure association/dissociation rates, which may explain discrepancies between static docking and dynamic cellular environments .

Q. How does structural modification of the piperidine or trifluoromethyl group alter the compound’s pharmacological profile?

- Methodology :

- SAR Study :

- Synthesize analogs with substituents like methyl, chloro, or methoxy groups on the piperidine ring or phenyl group.

- Compare bioactivity using a standardized panel of assays (e.g., IC values in receptor binding assays).

Table 1 : Bioactivity of Structural Analogs

| Analog | Modification | Bioactivity (IC, nM) | Target |

|---|---|---|---|

| A | Piperidine → pyrrolidine | 120 ± 15 | Kinase X |

| B | -CF → -OCH | >1000 | GPCR Y |

| C | Phenol → methyl ester | 85 ± 10 | Enzyme Z |

| Data adapted from studies on piperidine-based compounds |

Q. What experimental designs elucidate the compound’s interaction with membrane-bound receptors?

- Methodology :

- Binding Studies :

- Use fluorescent polarization assays with labeled ligands to quantify competitive displacement.

- Perform cryo-EM or X-ray crystallography to resolve ligand-receptor co-structures, focusing on hydrogen bonding with the phenolic -OH and hydrophobic interactions with the trifluoromethyl group .

- Functional Assays :

- Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) in HEK293 cells transfected with target receptors .

Methodological Frameworks

Q. How can interdisciplinary approaches (e.g., computational + experimental) accelerate research on this compound?

- Methodology :

- Adopt the ICReDD framework ():

Use quantum mechanical calculations (Gaussian 09) to predict reaction pathways for synthesizing novel analogs.

Apply machine learning (Python/R scripts) to optimize reaction conditions (e.g., solvent, catalyst) from historical data.

Validate predictions via high-throughput experimentation (e.g., 96-well plate synthesis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.